molecular formula C15H14ClN3O3S B14211955 (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one CAS No. 823786-86-3

(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one

Cat. No.: B14211955
CAS No.: 823786-86-3
M. Wt: 351.8 g/mol
InChI Key: GMGIFTUOYUNSAB-CQSZACIVSA-N
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Description

(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a sulfonyl group, and both amino and chloro substituents on a benzene ring. Its distinct chemical properties make it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.

    Amino and Chloro Substituents Addition: The amino and chloro groups are added to the benzene ring through substitution reactions, often using reagents like aniline derivatives and chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chloro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Aniline derivatives, chlorinating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one: shares similarities with other sulfonyl-containing imidazolidinones and related compounds.

    Sulfonyl Imidazolidinones: Compounds with similar structures but different substituents on the benzene ring or imidazolidinone ring.

    Amino-Chloro Benzene Derivatives: Compounds with amino and chloro groups on a benzene ring but different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

823786-86-3

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

(4S)-1-(4-amino-3-chlorophenyl)sulfonyl-4-phenylimidazolidin-2-one

InChI

InChI=1S/C15H14ClN3O3S/c16-12-8-11(6-7-13(12)17)23(21,22)19-9-14(18-15(19)20)10-4-2-1-3-5-10/h1-8,14H,9,17H2,(H,18,20)/t14-/m1/s1

InChI Key

GMGIFTUOYUNSAB-CQSZACIVSA-N

Isomeric SMILES

C1[C@@H](NC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)N)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)N)Cl)C3=CC=CC=C3

Origin of Product

United States

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